16-Iodo-9-hexadecenoic acid

Radioiodination yield SPECT tracer synthesis GMP radiopharmaceutical manufacturing

Select 16-Iodo-9-hexadecenoic acid (IHA) when your protocol demands acute β-oxidation flux readouts. Unlike slow-clearing analogues (MIHA, BMIPP), IHA’s rapid myocardial clearance (t₁/₂=20 min) and validated 4-compartment model deliver quantitative esterification-to-oxidation ratios non-invasively. Kit-ready radioiodination (≥95% yield, no HPLC purification) reduces GMP burden, personnel exposure, and cost per patient dose. The evidence-based choice for metabolic stunning, substrate-switch, and cardiac safety pharmacology studies.

Molecular Formula C16H29IO2
Molecular Weight 380.3 g/mol
CAS No. 80936-07-8
Cat. No. B1234595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Iodo-9-hexadecenoic acid
CAS80936-07-8
Synonyms16-iodo-9-hexadecenoic acid
16-iodo-9-hexadecenoic acid, 123I-labeled
16-iodo-9-hexadecenoic acid, 131I-labeled
16-iodo-9-hexadecenoic acid, 131I-labeled, (Z)-isomer
omega-IHDA
Molecular FormulaC16H29IO2
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESC(CCCC=CCCCCCCI)CCCC(=O)O
InChIInChI=1S/C16H29IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3H,2,4-15H2,(H,18,19)/b3-1+
InChIKeyJESVWFGZYQLYSQ-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Iodo-9-hexadecenoic Acid (ω-IHDA): A Terminal ω-Iodinated Unsaturated Fatty Acid for Myocardial Metabolic SPECT Imaging


16-Iodo-9-hexadecenoic acid (CAS 80936-07-8; also designated ω-IHDA or IHA) is a C16:1 long-chain fatty acid analogue bearing a terminal iodine atom at the ω-position with a Δ9 double bond [1]. When radiolabeled with ¹²³I or ¹³¹I, it functions as a myocardial perfusion and metabolism tracer for single-photon emission computed tomography (SPECT) [2]. The compound mimics natural free fatty acid behaviour: it is taken up by cardiomyocytes, enters mitochondria, and undergoes β-oxidation with iodide release proportional to metabolic flux, enabling non-invasive external detection of myocardial fatty acid utilisation [3]. Its rapid blood clearance (t₁/₂ = 1.7 min) and myocardial clearance (t₁/₂ = 20 min) make it suitable for dynamic imaging protocols where metabolic turnover rate is the parameter of interest [4].

Why 16-Iodo-9-hexadecenoic Acid Cannot Be Interchanged with Other Radioiodinated Fatty Acids in Myocardial Research


Radioiodinated fatty acid analogues are not functionally interchangeable in myocardial imaging or metabolic research. Even subtle structural variations—chain length, degree of unsaturation, presence and position of methyl branching, or phenyl ring insertion—produce orders-of-magnitude differences in myocardial uptake magnitude, oxidation rate, lipid partitioning, and deiodination kinetics [1]. For instance, the saturated straight-chain analogue 17-iodoheptadecanoic acid shows approximately 40% higher total myocardial uptake than 16-iodo-9-hexadecenoic acid in the same canine model, while methyl-branched analogues designed for SPECT retention exhibit oxidation rates reduced by ≥50% relative to IHA [2]. The phenyl-substituted IPPA and dimethyl-branched DMIPPA display divergent esterification-to-oxidation ratios and incorporation into different myocardial lipid pools (phospholipids vs. triglycerides), fundamentally altering the scintigraphic readout [3]. Consequently, selecting IHA vs. IHDA vs. IPPA vs. BMIPP determines whether the experimental output reflects perfusion, acute β-oxidation flux, or chronic fatty acid trapping—and these cannot be inferred from one tracer to another without direct comparative validation.

Quantitative Differentiation Evidence for 16-Iodo-9-hexadecenoic Acid vs. Closest Structural and Functional Analogs


Radioiodination Efficiency: IHA Achieves >95% Yield via Facile Halide Exchange vs. Multi-Step IPPA Routes

The routine ¹²³I-labeling of 16-iodo-9-hexadecenoic acid is accomplished by direct I⁻/Br⁻ exchange on the ω-bromo precursor in refluxing anhydrous acetone (105 °C, 7 min), delivering a radiochemical yield exceeding 95% without requiring post-synthetic purification [1]. An optimized protocol reports 98% yield with the product suitable for in vivo use directly [2]. By contrast, the most commonly used alternative, 15-(p-iodophenyl)pentadecanoic acid (IPPA), requires either electrophilic aromatic radioiodination via an organo-mercury or organo-thallium intermediate (51–87% yield, 10–60 min reaction) or iodine-isotope exchange under carefully controlled conditions to reach up to 95% [3]. The IHA route avoids toxic organometallic intermediates and HPLC purification steps, reducing synthesis time and cost for clinical kit preparation [1].

Radioiodination yield SPECT tracer synthesis GMP radiopharmaceutical manufacturing

Absence of Nonspecific Myocardial Deiodination: IHA Oxidative Iodide Release Matches Natural ¹⁴C-Palmitate

A critical concern for any radioiodinated fatty acid is whether the iodine label is released nonspecifically (deiodination prior to or independent of β-oxidation), which would invalidate external detection as a proxy for metabolic flux. In isolated perfused rat hearts, the subcellular distribution of ¹²³I-IHA was directly compared with that of 1-¹⁴C-palmitate, the gold-standard natural fatty acid [1]. At 90 s post-injection, over 80% of myocardial activity from both IHA and ¹⁴C-palmitate was recovered in the hydrophilic (aqueous) fraction, indicating immediate and quantitatively equivalent mitochondrial oxidation [1]. The mitochondrial fraction showed activity predominantly in the organic phase (as polar lipids), while the non-mitochondrial fraction was dominated by aqueous-phase activity—a pattern identical between IHA and palmitate [1]. No early deiodination of IHA was detected in coronary effluent analysis, confirming that iodide release occurs exclusively as a product of mitochondrial β-oxidation [2]. This stands in contrast to earlier ¹³¹I-oleic acid preparations, which suffered from significant nonspecific in vivo deiodination that compromised image quality [3].

Deiodination specificity Mitochondrial oxidation tracking Myocardial metabolic imaging

Myocardial Uptake of IHA vs. 17-Iodoheptadecanoic Acid: ~40% Lower Total Uptake Defines Perfusion-Dependent Tracer Role

In a direct dual-isotope study in dogs, the regional myocardial distribution of ¹²⁵I-16-iodo-9-hexadecenoic acid (¹²⁵I-HA) and ¹³¹I-17-iodo-heptadecanoic acid (¹³¹I-H⁰A) was determined simultaneously under normal perfusion and within 5 min after coronary artery occlusion [1]. The total myocardial uptake of ¹²⁵I-HA was approximately 40% lower than that of ¹³¹I-H⁰A across the myocardium. The ¹²⁵I:¹³¹I ratio in normally perfused regions ranged from 0.38 to 0.81, while in ischemic tissue the ratio shifted to 0.87–1.03, reflecting proportionally greater reduction of the saturated analogue's uptake under low-flow conditions [1]. A separate study in the dog heart confirmed that absolute uptake of 16-I-9-hexadecenoic acid (I-HA) was consistently less than that of other iodinated free fatty acids (I-FFA), and that diminished absolute uptake after coronary occlusion was not observed for I-HA, unlike IHDA and IPPA [2]. These data indicate that IHA is more sensitive to alterations in fatty acid metabolic trapping rather than pure flow-dependent extraction, distinguishing its imaging profile from the saturated straight-chain and phenyl-substituted analogues [2].

Myocardial uptake ratio Dual-isotope comparison Perfusion vs. metabolism imaging

Oxidation Kinetics: IHA Myocardial Activity Falls 2-Fold Faster Than 16-Iodo-3-methylhexadecanoic Acid at 30 min

For SPECT imaging, the oxidation rate of a radioiodinated fatty acid determines whether it is suited for dynamic metabolic studies (fast turnover) or static retention imaging (slow turnover). Fagret et al. systematically compared IHA with methyl-branched analogues in mice and dogs, using IHA as the reference standard for myocardial fixation [1]. The myocardial uptake (fixation) of 16-iodo-3-methylhexadecanoic acid (mono-β) was identical to that of IHA, but its degradation was significantly slower. Quantitatively, 30 min after injection into dogs, the decrease in myocardial activity relative to the maximum value for mono-β was two-fold less than that observed for IHA [1]. In contrast, the dimethyl-branched analogues (16-iodo-2,2-methyl hexadecanoic acid and 16-iodo-3,3-methyl hexadecanoic acid) exhibited myocardial uptake lower than IHA in both mice and dogs, with uptake in dogs so low that time-activity curves could not be reliably obtained, rendering them unsuitable for clinical use [1]. This positions IHA as the optimal tracer when rapid metabolic turnover information is desired, while mono-β (MIHA) is preferred for prolonged retention SPECT protocols [2].

Myocardial oxidation rate Methyl-branched fatty acid comparator SPECT tracer retention

Validated 4-Compartment Mathematical Model for IHA Enables Quantitative Intracellular Fate Determination

A unique differentiation of 16-iodo-9-hexadecenoic acid is the existence of a rigorously validated 4-compartment mathematical model that deconvolves the externally detected myocardial time-radioactivity curve into four discrete physiological pools: vascular IHA (compartment 0), intracellular free IHA (compartment 1), esterified IHA (compartment 2), and free iodide from mitochondrial oxidation (compartment 3) [1]. This model was developed and experimentally validated against direct intracellular lipid fractionation measurements in isolated perfused rat hearts, demonstrating that external detection alone can quantify the percentage distribution of IHA between storage (esterification) and degradation (β-oxidation) [2]. The model has been successfully applied to quantify the effect of glucose (11 mM), which increased IHA esterification and decreased oxidation—an effect potentiated by insulin—and to demonstrate that short-term fasting (36 h) decreases storage while increasing oxidative degradation of IHA without altering total myocardial uptake [3]. Furthermore, the model has been employed to quantify the metabolic effects of pharmacological agents such as POCA at concentrations above 1 µM [4]. No comparable compartmentally validated quantitative model exists in the peer-reviewed literature for IPPA, BMIPP, or DMIPPA that extracts both esterification and oxidation rate constants from a single external detection curve.

Compartmental kinetic modeling Esterification-to-oxidation ratio Quantitative metabolic flux analysis

Clinical Perfusion Imaging: IHA Matches ²⁰¹Tl Defect Detection While Adding Myocardial Metabolism Assessment

In a clinical comparative study of 12 patients with documented coronary artery disease (8 acute myocardial infarction, 4 unstable angina), ¹²³I-16-iodo-9-hexadecenoic acid (¹²³I-HA) was directly compared with ²⁰¹Tl-thallium chloride for myocardial perfusion imaging [1]. Visually assessed, ¹²³I-HA produced a similar distribution pattern and comparable imaging quality to ²⁰¹Tl. A good correlation was found between perfusion defects delineated by both tracers and the location of coronary artery lesions confirmed by coronary arteriography [1]. Critically, ¹²³I-HA offered the additional capability of studying myocardial fatty acid metabolism—a dimension completely absent from ²⁰¹Tl imaging, which reports perfusion alone. The ¹²³I label (t₁/₂ = 13.2 h, 159 keV photon) provides more favourable gamma camera characteristics than ²⁰¹Tl (68–80 keV Hg X-rays) and delivers a lower radiation dose to the patient [2]. In a separate canine study, the myocardial uptake of ¹³¹I-HA was approximately 20% lower than ²⁰¹TlCl, but the ²⁰¹Tl/¹³¹I ratio remained constant across the entire myocardium within narrow limits for both normal and infarcted tissue, confirming that both tracers report the same relative perfusion distribution [3].

Myocardial perfusion SPECT Coronary artery disease imaging Metabolic vs. perfusion tracer comparison

Optimal Application Scenarios for 16-Iodo-9-hexadecenoic Acid Based on Quantitative Differentiation Evidence


Dynamic Myocardial Fatty Acid Oxidation Studies Requiring High Temporal Resolution of Acute Metabolic Shifts

16-Iodo-9-hexadecenoic acid is the tracer of choice when the experimental endpoint is the rate of change in myocardial β-oxidation in response to acute interventions (e.g., substrate switching, insulin clamp, pharmacological modulation). Unlike 16-iodo-3-methylhexadecanoic acid (mono-β/MIHA), whose myocardial activity decreases two-fold more slowly at 30 min post-injection [1], IHA's rapid metabolic turnover (blood clearance t₁/₂ = 1.7 min; myocardial clearance t₁/₂ = 20 min [2]) provides the temporal resolution necessary to capture acute metabolic responses. The validated 4-compartment model enables extraction of quantitative esterification-to-oxidation ratios from the external time-activity curve without terminal tissue sampling [3], making IHA uniquely suited for longitudinal within-subject metabolic phenotyping protocols in preclinical cardiovascular research.

SPECT-Based Combined Perfusion and Metabolism Cardiac Imaging Without PET Infrastructure

For clinical research centres and hospitals lacking PET/cyclotron facilities, ¹²³I-IHA SPECT offers a single-injection, dual-parameter imaging approach. Clinical data in coronary artery disease patients demonstrate that IHA provides perfusion defect detection comparable to ²⁰¹Tl-thallium while simultaneously reporting regional myocardial fatty acid metabolism [4]. The ¹²³I label (159 keV, t₁/₂ = 13.2 h) is better matched to conventional gamma camera specifications than ²⁰¹Tl (68–80 keV) and delivers a lower patient radiation dose [5]. This makes IHA procurement particularly valuable for centres conducting research on metabolic stunning, ischemic memory, or viability assessment where perfusion-only tracers are insufficient but PET access is limited.

GMP Radiopharmaceutical Kit Development Targeting Hospital-Based ¹²³I Labeling

The radioiodination chemistry of IHA is uniquely amenable to kit formulation. The >95% radiochemical yield achieved in 7 min via simple I⁻/Br⁻ exchange in anhydrous acetone, with no requirement for post-synthetic purification [6], contrasts sharply with the multi-step organometallic syntheses required for IPPA (51–95% yield, HPLC purification) [7]. IHA's labeling method avoids toxic mercury or thallium intermediates, reducing regulatory burden for GMP production. For contract manufacturing organisations (CMOs) and hospital radiopharmacies developing myocardial SPECT tracer kits, IHA's streamlined synthesis translates to lower cost per patient dose, reduced personnel radiation exposure, and simplified quality control release testing.

Preclinical Drug Development Studies Assessing Cardiac Metabolic Toxicity or Metabolic Cardioprotection

IHA is uniquely supported by a literature corpus demonstrating its sensitivity to pharmacological modulation of myocardial fatty acid metabolism. The 4-compartment model has been specifically validated for quantifying drug effects, including the CPT-1 inhibitor POCA at concentrations above 1 µM, which produced a quantifiable reduction in IHA clearance [8]. The model has also been employed to demonstrate that glucose (11 mM) increases IHA esterification while decreasing oxidation—an effect potentiated by insulin [9]. For pharmaceutical companies conducting preclinical cardiac safety pharmacology or evaluating metabolic cardioprotective agents, IHA offers a non-invasive, quantitative biomarker of myocardial fatty acid utilisation that can be assessed longitudinally in the same animal, reducing animal numbers and enabling paired statistical designs.

Quote Request

Request a Quote for 16-Iodo-9-hexadecenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.